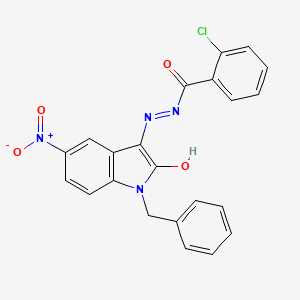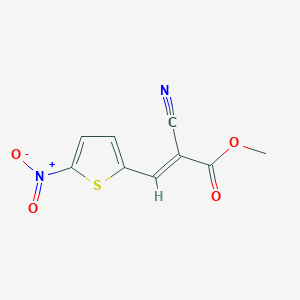
4-Bromo-2-((2-(4-methylbenzoyl)hydrazono)methyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SALOR-INT L393932-1EA, also known by its CAS number 769150-89-2, is a chemical compound with the molecular formula C23H19BrN2O4 and a molecular weight of 467.312 g/mol. The IUPAC name for this compound is [4-bromo-2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate. It is a specialized chemical used in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of SALOR-INT L393932-1EA involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-formylphenyl 4-methoxybenzoate.
Reaction Conditions: The key reaction involves the condensation of 4-bromo-2-formylphenyl 4-methoxybenzoate with 4-methylbenzoylhydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
SALOR-INT L393932-1EA undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
SALOR-INT L393932-1EA has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research involving SALOR-INT L393932-1EA includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of SALOR-INT L393932-1EA involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes or receptors, altering their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
SALOR-INT L393932-1EA can be compared with other similar compounds:
Similar Compounds: Compounds such as SALOR-INT L390232-1EA and SALOR-INT L481181-1EA share structural similarities.
Uniqueness: SALOR-INT L393932-1EA is unique due to its specific functional groups and reactivity, which make it suitable for particular applications in research and industry.
Propiedades
Número CAS |
769150-89-2 |
|---|---|
Fórmula molecular |
C23H19BrN2O4 |
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-15-3-5-16(6-4-15)22(27)26-25-14-18-13-19(24)9-12-21(18)30-23(28)17-7-10-20(29-2)11-8-17/h3-14H,1-2H3,(H,26,27)/b25-14+ |
Clave InChI |
GPNRRJNLNMICPL-AFUMVMLFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B12015856.png)
![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12015857.png)

![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015860.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015896.png)


![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)

![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)

![[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)
